![molecular formula C10H7NO3 B2616023 4-Hydroxyisoquinoline-3-carboxylic acid CAS No. 22080-18-8](/img/structure/B2616023.png)
4-Hydroxyisoquinoline-3-carboxylic acid
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Overview
Description
4-Hydroxyisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number 22080-18-8 . It has a molecular weight of 189.17 and its IUPAC name is 4-hydroxy-3-isoquinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 4-Hydroxyisoquinoline-3-carboxylic acid is 1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-11-8(9)10(13)14/h1-5,12H,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Hydroxyisoquinoline-3-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 189.17 .Scientific Research Applications
Free-Radical Scavenging
Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid, which is structurally similar to 4-Hydroxyisoquinoline-3-carboxylic acid, have been synthesized and tested for their free-radical scavenging activity . They were found to be effective in scavenging various types of radicals, including 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·), 2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS·+), superoxide anion radical (O2·−), and nitric oxide radical (·NO) .
Enzyme Inhibition
The same derivatives also showed moderate inhibitory activities against D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes are involved in various biological processes, and their inhibition can have therapeutic implications in diseases like Alzheimer’s.
Organic Synthesis
Carboxylic acids, including 4-Hydroxyisoquinoline-3-carboxylic acid, play a key role in organic synthesis . They can participate in a variety of reactions, such as substitution, elimination, and coupling, leading to the formation of a wide range of organic compounds .
Nanotechnology
In nanotechnology, carboxylic acids have been used for surface modification of nanostructures . For instance, organic carboxylic acids like tartaric acid, maleic acid, and malic acid have been used to modify the surface of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation . This has applications in the production of polymer nanomaterials .
Polymers
Carboxylic acids have applications in the area of polymers as monomers, additives, and catalysts . They can be used to produce synthetic or natural polymers, and also for the modification of existing polymers .
Antioxidant Activity
A series of 2-aryl-3-hydroxyquinoline-4-carboxylic acids and 3-aryl-2-hydroxyquinoline-4-carboxylic acids were synthesized and evaluated for their antioxidant activity . Given the structural similarity, 4-Hydroxyisoquinoline-3-carboxylic acid might also exhibit antioxidant activity.
Safety and Hazards
properties
IUPAC Name |
4-hydroxyisoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-11-8(9)10(13)14/h1-5,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDANCITUOADILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyisoquinoline-3-carboxylic acid |
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